molecular formula C10H13N3O3 B2886299 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-17-1

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2886299
CAS No.: 1006435-17-1
M. Wt: 223.232
InChI Key: AKTILQYFZBPOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound features a cyclopropylcarbamoyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. It is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]butanoic acid
  • 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]pentanoic acid

Uniqueness

3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific combination of a cyclopropylcarbamoyl group and a pyrazole ring attached to a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTILQYFZBPOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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